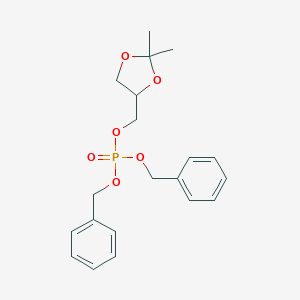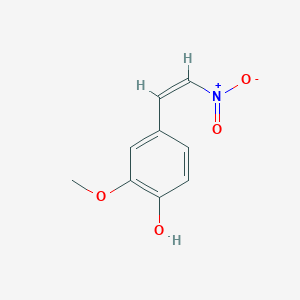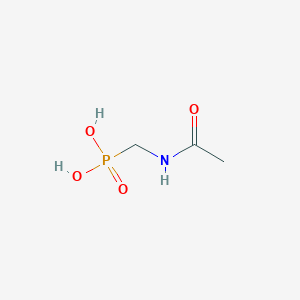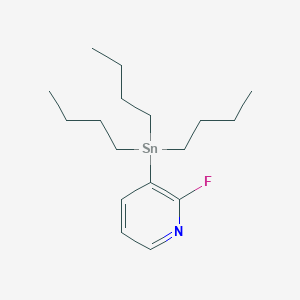
Hhopes
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hhopes is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridyl ring substituted with hydroxy and hydroxymethyl groups, and an ethanesulfonic acid moiety. Its multifaceted nature makes it a subject of interest in organic chemistry, biochemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hhopes typically involves multicomponent reactions. One common method includes the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions in batch reactors. The use of environmentally benign catalysts and solvents is emphasized to align with green chemistry principles . The process is optimized for high efficiency and minimal waste generation.
Chemical Reactions Analysis
Types of Reactions: Hhopes undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ethanesulfonic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
Hhopes has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Hhopes involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and hydroxymethyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Kojic Acid: 5-hydroxy-2-hydroxymethyl-4H-pyran-4-one, known for its skin-lightening properties.
2-Iodokojic Acid: A derivative of kojic acid with enhanced antimicrobial activity.
Uniqueness: Hhopes stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanesulfonic acid moiety provides additional versatility in chemical modifications and applications .
Properties
CAS No. |
151778-99-3 |
|---|---|
Molecular Formula |
C8H11NO6S |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
2-[5-hydroxy-2-(hydroxymethyl)-4-oxopyridin-1-yl]ethanesulfonic acid |
InChI |
InChI=1S/C8H11NO6S/c10-5-6-3-7(11)8(12)4-9(6)1-2-16(13,14)15/h3-4,10,12H,1-2,5H2,(H,13,14,15) |
InChI Key |
ADEFAZZGARNSFU-UHFFFAOYSA-N |
SMILES |
C1=C(N(C=C(C1=O)O)CCS(=O)(=O)O)CO |
Canonical SMILES |
C1=C(N(C=C(C1=O)O)CCS(=O)(=O)O)CO |
Synonyms |
1-(3-hydroxy-6-(hydroxymethyl)-4-oxopyridyl)-2-ethanesulfonic acid HHOPES |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















